2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid
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Overview
Description
The compound “H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH” is a peptide composed of 21 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as lysine, threonine, asparagine, methionine, histidine, alanine, glycine, valine, and leucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like “H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH” have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH: is similar to other peptides with sequences containing lysine, threonine, and methionine.
Glucagon: A peptide hormone with a sequence of 29 amino acids, including histidine, serine, and glutamine.
Insulin: A peptide hormone composed of two chains (A and B) with a total of 51 amino acids, including glycine, alanine, and valine.
Uniqueness
The uniqueness of “H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH” lies in its specific sequence, which determines its structure and function. The presence of multiple alanine and glycine residues may confer unique structural properties, such as increased flexibility or stability.
Properties
Molecular Formula |
C80H138N26O24S2 |
---|---|
Molecular Weight |
1912.2 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C80H138N26O24S2/c1-38(2)28-53(72(122)90-36-61(113)114)98-60(112)33-86-57(109)32-89-78(128)62(39(3)4)105-79(129)63(40(5)6)104-70(120)44(10)93-59(111)35-87-65(115)41(7)94-68(118)45(11)96-69(119)46(12)95-67(117)43(9)92-58(110)34-88-66(116)42(8)97-73(123)51(22-26-131-14)100-76(126)54(29-48-31-85-37-91-48)102-74(124)50(21-17-19-25-82)99-75(125)52(23-27-132-15)101-77(127)55(30-56(84)108)103-80(130)64(47(13)107)106-71(121)49(83)20-16-18-24-81/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,115)(H,88,116)(H,89,128)(H,90,122)(H,92,110)(H,93,111)(H,94,118)(H,95,117)(H,96,119)(H,97,123)(H,98,112)(H,99,125)(H,100,126)(H,101,127)(H,102,124)(H,103,130)(H,104,120)(H,105,129)(H,106,121)(H,113,114) |
InChI Key |
XPZWWTIIKSODDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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